An In-depth Technical Guide to the Physical Properties of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
An In-depth Technical Guide to the Physical Properties of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a non-proteinogenic amino acid, is a valuable building block in contemporary medicinal chemistry and peptide design. Its unique cyclobutyl moiety introduces conformational constraints and lipophilicity that can significantly influence the pharmacological properties of parent molecules. As a Senior Application Scientist, this guide provides a comprehensive overview of the core physical properties of this compound, underpinned by experimental logic and established analytical techniques. Understanding these characteristics is paramount for its effective application in synthesis, formulation, and drug development. This document will delve into the structural features, thermal properties, solubility profile, and acidity of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, offering both established data and field-proven insights.
Core Molecular and Physical Attributes
The foundational physical properties of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid are summarized in the table below. These values are critical for reaction planning, purification, and formulation development.
| Property | Value | Source |
| IUPAC Name | 2-(tert-butoxycarbonylamino)-2-cyclobutylacetic acid | N/A |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.28 g/mol | [1] |
| Physical Form | Solid | [2] |
| CAS Number | Multiple CAS numbers are associated with different isomers and related structures. For example, 155905-77-4 for the (S)-enantiomer. | [3] |
Thermal Properties: Melting Point Analysis
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other thermal transitions of a substance with high precision. The causality behind this choice lies in its ability to measure the heat flow associated with thermal transitions as a function of temperature.
Methodology:
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Sample Preparation: Accurately weigh 1-5 mg of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid into a standard aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
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Equilibrate the sample at 25 °C.
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Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 120 °C) at a constant heating rate of 10 °C/min.
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Maintain a constant nitrogen purge to provide an inert atmosphere.
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-
Data Analysis: The melting point (Tm) is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing information about the crystallinity of the sample.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile
The solubility of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is a critical parameter for its use in both solution-phase synthesis and for the development of oral or injectable drug formulations. As a Boc-protected amino acid with a nonpolar cyclobutyl side chain, its solubility is expected to be higher in organic solvents compared to aqueous media.
Boc-protected amino acids are generally soluble in a range of organic solvents.[4] Common solvents for these compounds include:
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Dichloromethane (DCM)
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Dimethylformamide (DMF)
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Tetrahydrofuran (THF)
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Ethyl acetate (EtOAc)
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Methanol (MeOH)
The solubility in less polar solvents can vary. Due to the presence of the carboxylic acid group, the compound will exhibit some solubility in polar protic solvents and aqueous bases.
Experimental Protocol: Kinetic Solubility Assessment
A standard approach to determine the solubility of a compound for drug discovery purposes is through a kinetic solubility assay. This method provides a rapid assessment of solubility in various solvents.
Methodology:
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Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly polar solvent like dimethyl sulfoxide (DMSO).
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Serial Dilution: Serially dilute the stock solution in the target solvent (e.g., phosphate-buffered saline, organic solvents).
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Equilibration: Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.
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Analysis: After equilibration, measure the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.
Caption: Workflow for Kinetic Solubility Assessment.
Acidity and pKa
The acidity of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is primarily determined by its carboxylic acid group. The pKa of this group is a critical parameter that dictates the compound's ionization state at a given pH, which in turn influences its solubility, lipophilicity, and biological activity.
The pKa of the α-carboxylic acid group in amino acids is typically in the range of 2-3.[5] This increased acidity compared to a simple carboxylic acid like acetic acid (pKa ≈ 4.76) is due to the electron-withdrawing inductive effect of the adjacent amino group.[6] For 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, the pKa of the carboxylic acid is expected to fall within this range. The tert-butoxycarbonyl (Boc) protecting group is not expected to significantly alter the pKa of the carboxylic acid. The Boc-protected amino group is not basic and will not have a pKa in the physiological range.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable group. This technique involves monitoring the pH of a solution of the compound as a strong base is incrementally added.
Methodology:
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Sample Preparation: Dissolve a known amount of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or dioxane) to ensure solubility.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion
The physical properties of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid are integral to its successful application in research and development. This guide has provided a detailed overview of its key characteristics, including its molecular attributes, thermal behavior, solubility profile, and acidity. The experimental protocols outlined herein represent standard, robust methods for the determination of these properties, ensuring data integrity and reproducibility. A thorough understanding and experimental validation of these physical parameters will empower researchers to effectively utilize this versatile building block in the design and synthesis of novel chemical entities with optimized developability profiles.
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